Product packaging for Thioguanine-18(Cat. No.:)

Thioguanine-18

货号: B1193706
分子量: 335.426
InChI 键: HIJYUUHMNCHCQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Thioguanine-18 is a purine analogue provided for research purposes. The parent compound, thioguanine (6-thioguanine or 6-TG), is an antimetabolite that acts as a false building block for DNA and RNA, disrupting nucleic acid synthesis and function in rapidly dividing cells . Its primary research value lies in studying mechanisms of action in acute leukemias, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL) . Following cellular uptake, thioguanine is metabolically activated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form thioguanine monophosphate (TGMP) . Through further phosphorylation, it is converted to its active triphosphate form (TGTP), which is then incorporated into DNA and RNA . This incorporation leads to DNA strand breaks and the induction of apoptosis, or programmed cell death, a key area of oncological research . Additionally, thioguanine nucleotides inhibit several enzymes in the de novo purine synthesis pathway, such as amidophosphoribosyltransferase (ATase) and inosine monophosphate dehydrogenase (IMP dehydrogenase), thereby depleting the cellular pools of guanine nucleotides necessary for nucleic acid synthesis . Research into thioguanine also involves the important field of pharmacogenetics. The enzyme thiopurine S-methyltransferase (TPMT) methylates and inactivates thioguanine . Genetic polymorphisms leading to TPMT deficiency can result in the accumulation of cytotoxic thioguanine nucleotides, increasing the risk of severe adverse effects like myelosuppression . Therefore, this compound is a valuable tool for studying individual variations in drug metabolism and toxicity. It is critical to note that thioguanine therapy is associated with hepatotoxicity, including conditions like nodular regenerative hyperplasia (NRH) and hepatic veno-occlusive disease (VOD) . This product is labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic uses.

属性

分子式

C15H21N5O2S

分子量

335.426

IUPAC 名称

S-2-(pentanamido)-9H-purin-6-yl pentanethioate

InChI

InChI=1S/C15H21N5O2S/c1-3-5-7-10(21)18-15-19-13-12(16-9-17-13)14(20-15)23-11(22)8-6-4-2/h9H,3-8H2,1-2H3,(H2,16,17,18,19,20,21)

InChI 键

HIJYUUHMNCHCQM-UHFFFAOYSA-N

SMILES

CCCCC(SC1=C2N=CNC2=NC(NC(CCCC)=O)=N1)=O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

TG-18;  TG 18;  TG18;  Compound 18

产品来源

United States

Structural Elucidation and Design Principles of Thioguanine 18

Core Purine (B94841) Scaffold Modifications in Research Compounds

Purine derivatives are of significant interest in medicinal chemistry due to their diverse therapeutic potential, including antiviral, anti-inflammatory, and anticancer activities. ontosight.airsc.orgresearchgate.net The purine scaffold, composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is a versatile platform for chemical modifications. researchgate.net Researchers frequently modify the purine nucleus to develop compounds with enhanced efficacy and reduced side effects. ontosight.ai Common chemical modifications applied to the purine scaffold include alkylation, halogenation, amination, and thiolation, among others. rsc.orgresearchgate.net These modifications can significantly influence a compound's solubility, stability, and its interactions with biological targets. ontosight.ai For instance, the incorporation of thiolation, as seen in thioguanine and its derivatives like Thioguanine-18, is a well-established strategy to alter the biological activity of purine analogs. rsc.orgwikipedia.org

Design Rationale for this compound as a Research Probe

This compound has been specifically designed as a novel and potent inhibitor of the Dengue virus NS2B/NS3 protease (DENV2-NS2B/NS3pro). glixxlabs.commedkoo.com As a research probe, its primary purpose is to serve as a tool for investigating the biological mechanisms of DENV2-NS2B/NS3pro and its role in the Dengue virus life cycle. Inhibitors of viral proteases are critical in antiviral drug discovery, as these enzymes are essential for viral replication. ontosight.airsc.org By selectively inhibiting this protease, this compound can be utilized in laboratory settings to study viral replication pathways, validate the protease as a therapeutic target, and potentially serve as a lead compound for the development of new antiviral agents. The design aims to achieve high potency and specificity against the target enzyme, making it a valuable tool for fundamental research in virology and drug development. glixxlabs.commedkoo.com

Computational Approaches in Structural Prediction and Optimization for this compound

Computational approaches play a crucial role in the structural prediction and optimization of novel chemical compounds like this compound. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are frequently employed in computer-aided drug design strategies. researchgate.netinnovareacademics.ininnovareacademics.in These methods allow researchers to predict the biological activity of newly designed compounds, analyze structure-activity relationships (SAR), and optimize molecular structures for improved binding affinity to target proteins. researchgate.netnih.govresearchgate.net

For purine derivatives, computational modeling can be used to predict the most stable tautomeric forms and their relative stability, which is valuable for understanding their binding with proteins. nih.gov Molecular docking simulations can predict how small molecules, such as this compound, bind to the active sites of known 3D protein structures, like the DENV2-NS2B/NS3pro. researchgate.netinnovareacademics.ininnovareacademics.in This allows for the assessment of binding energy and the identification of key interactions that contribute to the compound's inhibitory potency. researchgate.netinnovareacademics.in While specific computational data for this compound itself were not detailed in the provided research findings, the design and optimization of such a targeted research probe would typically leverage these advanced computational methodologies to guide synthesis and predict biological efficacy. researchgate.netinnovareacademics.ininnovareacademics.innih.govresearchgate.net

Synthetic Methodologies and Derivatization Strategies for Thioguanine 18

Chemical Synthesis Pathways for Thiopurine Nucleosides and Analogs

The synthesis of thiopurine nucleosides can be achieved through several established chemical pathways. A common and versatile method is the Vorbrüggen nucleosidation, which involves the coupling of a silylated heterocyclic base with a protected sugar derivative. sigmaaldrich.com For instance, silylated 6-mercaptopurine (B1684380) and 6-thioguanine (B1684491) can be directly coupled with various pyranoses to yield N-9 linked nucleosides. sigmaaldrich.com

Another significant approach is the thiation of pre-formed purine (B94841) nucleosides. This can be accomplished by treating a suitable precursor, such as a 6-chloropurine (B14466) nucleoside, with a thionating agent like sodium hydrosulfide (B80085) or phosphorus pentasulfide. This method allows for the introduction of the thiol group at a late stage of the synthesis.

Furthermore, enzymatic synthesis presents a greener alternative to chemical methods. Enzymes such as purine nucleoside phosphorylase (PNP) can catalyze the transfer of a sugar moiety from a donor to a purine base, often with high stereoselectivity.

These pathways are summarized in the table below:

Synthesis PathwayDescriptionKey Reagents/Conditions
Vorbrüggen Nucleosidation Coupling of a silylated purine base with an activated sugar derivative.Silylated thiopurine, acylated sugar, Lewis acid catalyst (e.g., TMSOTf).
Thiation of Purine Nucleosides Conversion of a precursor nucleoside (e.g., a 6-chloro or 6-methoxy derivative) to the corresponding thiopurine.Thionating agent (e.g., NaSH, Lawesson's reagent, P4S10), solvent (e.g., pyridine).
Enzymatic Synthesis Use of enzymes to catalyze the formation of the glycosidic bond.Purine nucleoside phosphorylase (PNP), purine base, sugar-1-phosphate.

Stereoselective Synthesis Approaches for Specific Thioguanine Derivatives (e.g., 9-(β-D-xylopyranosyl)thioguanine (18))

The stereoselective synthesis of 9-(β-D-xylopyranosyl)thioguanine (18) is crucial for its biological activity. The desired β-anomer is typically obtained through carefully controlled glycosylation reactions. A plausible approach for the synthesis of Thioguanine-18 would involve the Vorbrüggen nucleosidation protocol.

In this approach, the thioguanine base is first silylated to enhance its nucleophilicity and solubility. A common silylating agent is N,O-bis(trimethylsilyl)acetamide (BSA). The sugar moiety, D-xylose, is appropriately protected, for instance, as its peracetylated derivative (1,2,3,4-tetra-O-acetyl-D-xylopyranose), to activate the anomeric center and prevent unwanted side reactions. The coupling reaction is then carried out in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), in an aprotic solvent like acetonitrile. The use of participating protecting groups on the C-2 position of the sugar, such as an acetyl group, can favor the formation of the β-anomer through neighboring group participation. The final step involves the deprotection of the acetyl groups from the sugar moiety, typically under basic conditions using a reagent like sodium methoxide (B1231860) in methanol.

A summary of a potential synthetic route is provided below:

StepReactionKey Reagents and ConditionsExpected Outcome
1 Silylation of ThioguanineN,O-bis(trimethylsilyl)acetamide (BSA), acetonitrile, reflux.Persilylated thioguanine.
2 Glycosylation1,2,3,4-tetra-O-acetyl-D-xylopyranose, TMSOTf, acetonitrile, room temperature.Protected 9-(β-D-xylopyranosyl)thioguanine.
3 DeprotectionSodium methoxide in methanol, room temperature.9-(β-D-xylopyranosyl)thioguanine (18).

Exploration of Novel this compound Precursors and Intermediates

Research into novel precursors and intermediates for the synthesis of this compound aims to improve efficiency, yield, and stereoselectivity. One area of exploration is the use of alternative activating groups on the sugar moiety. Instead of acetyl groups, other protecting groups that can influence the stereochemical outcome of the glycosylation reaction are being investigated. For example, the use of a 2-O-pivaloyl group on the xylose precursor could enhance the stability of the intermediate oxocarbenium ion, potentially leading to higher β-selectivity.

Development of Advanced Derivatization Techniques for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound and its analogs, various derivatization techniques are employed. These modifications can target either the sugar moiety or the purine base, and are crucial for optimizing the pharmacological properties of the compound.

Advanced derivatization techniques include:

Modifications of the Sugar Moiety : This can involve the introduction of different functional groups at various positions of the xylopyranose ring. For example, deoxygenation, fluorination, or the introduction of amino or azido (B1232118) groups can significantly impact the compound's metabolic stability and biological activity. "Click chemistry," utilizing azide-alkyne cycloadditions, has emerged as a powerful tool for linking thioguanine nucleosides to other molecules, such as fluorescent probes or targeting ligands.

Modifications of the Purine Base : The thioguanine scaffold can be modified at several positions. Alkylation or acylation of the exocyclic amino group at the C-2 position can influence binding to target enzymes. Substitution at the N-7 position can also lead to analogs with different biological profiles. Furthermore, modifications at the C-8 position of the purine ring are also being explored.

Prodrug Approaches : To improve the bioavailability and cellular uptake of thioguanine nucleosides, prodrug strategies are often employed. This can involve esterification of the hydroxyl groups on the sugar moiety with lipophilic groups, which are then cleaved intracellularly to release the active compound.

The following table summarizes some derivatization strategies for SAR studies:

Modification SiteDerivatization TechniqueRationale for SAR Studies
Sugar Moiety (Xylose) Deoxygenation, Fluorination, Amination, Azidation, "Click Chemistry"To enhance metabolic stability, alter binding affinity, and introduce reporter groups.
Purine Base (C-2 Amino Group) Alkylation, AcylationTo probe the importance of the amino group for target interaction.
Purine Base (N-7 Position) AlkylationTo investigate the role of this position in biological activity and selectivity.
Sugar Hydroxyls Esterification (Prodrugs)To improve lipophilicity and cellular permeability.

Molecular Mechanism of Action of Thioguanine 18

Identification and Characterization of Primary Molecular Targets (e.g., DENV2-NS2B/NS3pro)

Thioguanine-18 has been characterized as a novel and potent inhibitor of the Dengue virus Type 2 (DENV-2) NS2B/NS3 protease. medkoo.complos.orgnih.govnih.gov This viral protease is a trypsin-like serine protease, crucial for the cleavage of the dengue viral polyprotein into individual functional proteins, a process essential for viral replication and infectivity. nih.govmdpi.comnih.gov The identification of this compound as an inhibitor emerged from virtual screening efforts targeting the DENV-2 NS2B/NS3pro, where a thioguanine scaffold was recognized as a promising starting point for derivative synthesis. plos.orgnih.gov

Beyond its antiviral potential, this compound (referred to as compound 18, a derivative of 6-thioguanine) has also been investigated for its interaction with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK). nih.gov HPPK is an indispensable enzyme within the microbial folate biosynthetic pathway, making it an attractive target for the development of novel antimicrobial agents. nih.gov

Enzyme Inhibition Kinetics and Potency Profiling of this compound

Detailed studies have profiled the inhibitory potency of this compound against its identified targets.

Table 1: Potency Profiling of this compound

Target EnzymeInhibitory Activity (IC50)Reference
DENV-2 NS2B/NS3pro0.38 µM plos.orgnih.govnih.gov
HPPKLow µM KD (SPR) nih.gov

For the DENV-2 NS2B/NS3 protease, this compound demonstrated significant inhibitory activity, exhibiting an IC50 value of 0.38 µM. This potency positions it as one of the most effective compounds among the thioguanine-based derivatives synthesized and evaluated in the relevant study. plos.orgnih.govnih.gov

In the context of HPPK inhibition, while precise IC50 values were not reported due to solubility challenges, this compound was shown to be a superior inhibitory scaffold compared to 8-thioguanine based on its percent inhibition. Surface Plasmon Resonance (SPR) studies further supported its potent binding, revealing a low micromolar dissociation constant (KD), indicating strong affinity. nih.gov

Allosteric Modulation and Binding Site Analysis (e.g., interactions with HPPK (18))

The molecular interactions underpinning this compound's inhibitory effects have been explored through various computational and structural biology techniques.

DENV-2 NS2B/NS3 Protease: Molecular dynamics simulations and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) free energy of binding calculations were employed to elucidate the interaction mechanism of this compound with the DENV-2 NS2B/NS3 protease. These analyses indicated that this compound binds within the active site of the protease. plos.orgnih.govnih.gov The calculated free energy of binding for this compound was -16.10 kcal/mol, which was more favorable than that of the known inhibitor, panduratin (B12320070) A (-11.27 kcal/mol), correlating well with its experimental inhibitory activity. plos.orgnih.govresearchgate.net The presence of an amide functional group in this compound was identified as a critical feature, potentially forming hydrogen bonds with key active site residues such as Tyr161. plos.org

6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK): Structural analysis, specifically through X-ray crystallography of the ternary complex involving HPPK and this compound (referred to as 6-thioguanine (B1684491) (18) in this context), provided detailed insights into its binding mode. The crystal structure revealed that this compound engages with the pterin (B48896) binding pocket of HPPK. Notably, unlike 8-thioguanine, this compound did not exhibit steric clashes with the Trp89 residue. Instead, its sulfur atom was observed to occupy an available space adjacent to Asn55, suggesting an optimized and favorable binding interaction within the enzyme's active site. nih.gov This precise interaction contributes to its superior inhibitory potential compared to related compounds.

Ligand-Protein Interaction Studies (e.g., X-ray Crystallography and SPR)

Advanced biophysical techniques have been instrumental in characterizing the direct interactions between this compound and its protein targets.

X-ray Crystallography: While direct crystal structures of this compound in complex with DENV-2 NS2B/NS3pro were not explicitly detailed in the provided search results, molecular modeling and dynamics simulations were extensively used to predict and understand these interactions within the protease's active site. plos.orgnih.govnih.gov For the DENV-2 NS2B-NS3pro, crystal structures with PDB IDs such as 2FOM have been utilized in related studies to understand protease-ligand interactions. nih.govrcsb.org

For HPPK, X-ray crystallography played a crucial role in elucidating the binding mode of this compound. The crystal structure of the ternary complex containing HPPK and this compound provided atomic-level details, confirming its engagement with the pterin pocket and the specific positioning of its sulfur atom near Asn55, avoiding steric hindrance observed with other derivatives. nih.gov This structural information is vital for understanding the compound's specificity and potency.

Surface Plasmon Resonance (SPR): Surface Plasmon Resonance (SPR) was employed to validate and quantify the binding of this compound to HPPK. SPR is a highly sensitive biophysical technique that measures the kinetics of protein-ligand interactions in real-time. nih.govproteros.com The SPR data confirmed a low micromolar dissociation constant (KD) for this compound, indicating strong binding affinity. Furthermore, the studies revealed that this compound's binding to HPPK was contingent on the formation of a ternary complex with AMPCPP, highlighting a specific binding requirement for its inhibitory activity. nih.gov

Investigation of Downstream Molecular Pathway Perturbations

The molecular interactions of this compound with its primary targets lead to significant downstream perturbations in critical biological pathways.

The inhibition of DENV-2 NS2B/NS3 protease by this compound directly disrupts the viral life cycle. The NS2B/NS3 protease is responsible for processing the large viral polyprotein into mature, functional proteins required for viral replication, assembly, and propagation. nih.govmdpi.comnih.gov By inhibiting this essential proteolytic activity, this compound effectively blocks the production of functional viral components, thereby impeding dengue viral replication and its ability to infect new cells. plos.orgnih.govnih.gov This disruption is a direct consequence of its specific inhibitory action on the protease.

In the context of HPPK, this compound's binding to this enzyme perturbs the microbial folate biosynthetic pathway. nih.gov Folate is a crucial coenzyme required for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are fundamental building blocks for DNA, RNA, and proteins. nih.gov As HPPK is an essential enzyme in this pathway, its inhibition by this compound would lead to a depletion of necessary metabolites, thereby disrupting microbial growth and survival. This mechanism underpins its potential as an antimicrobial agent. nih.gov

Analytical and Bioanalytical Methodologies in Thioguanine 18 Research

Advanced Spectroscopic Characterization Techniques (e.g., NMR for derivatives)

Spectroscopic methods are fundamental to the structural confirmation of thioguanine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the molecular structure.

Theoretical and experimental studies have utilized NMR to characterize thioguanine and its derivatives. researchgate.netresearchgate.net For instance, the 1H NMR spectrum of a 6-methylmercaptopurine (B131649) (a related thiopurine) derivative showed distinct peaks corresponding to the methyl group and a proton on the imidazole (B134444) ring. researchgate.net In studies of 8-thioguanosine, proton NMR in DMSO-d6 revealed broad signals corresponding to NH protons of the amide and thioamide groups, helping to identify the favored tautomeric form. mdpi.com Furthermore, spectroscopic analysis of titanocene (B72419) complexes with thionucleobases, including 6-thioguanine (B1684491), has been conducted using proton NMR to determine coordination patterns. sci-hub.se Density Functional Theory (DFT) calculations are often used in conjunction with experimental NMR to predict and confirm the structural parameters of thioguanine. researchgate.net

The UV absorption spectra of thioguanine and its derivatives show characteristic peaks that differ from canonical DNA bases like guanine (B1146940). nih.govspiedigitallibrary.org While guanine absorbs little UVA light, 6-thioguanine exhibits strong electronic transitions in the UVA region. nih.gov This property is crucial for understanding its photosensitivity. Spectroscopic studies have also investigated the excited-state dynamics of 6-thioguanine, revealing details about its fluorescence and phosphorescence properties. mdpi.com

Infrared (IR) spectroscopy is another valuable tool. Fourier-transform infrared (FT-IR) spectroscopy has been used to characterize the vibrational modes of thioguanine, with computational methods aiding in the assignment of these vibrations. researchgate.net

Chromatographic Separation and Quantification in Research Matrices

Chromatographic techniques, especially high-performance liquid chromatography (HPLC), are the cornerstone for separating and quantifying thioguanine and its metabolites in complex biological samples.

Reversed-phase HPLC methods have been developed for the determination of thioguanine and its related substances. researchgate.net One such method utilized an Altima C18 column with a mobile phase of sodium dihydrogen phosphate (B84403) at a specific pH and a detection wavelength of 248 nm. researchgate.net This method demonstrated good linearity, a low limit of detection, and high recovery rates, proving its accuracy and sensitivity. researchgate.net Another HPLC method was developed to measure thiopurine mono-, di-, and triphosphates separately in red blood cells (RBCs), employing ion-pairing chromatography with UV and fluorescence detection. diva-portal.org

The stability of thiopurine metabolites is a critical consideration for accurate quantification. Studies have shown that 6-thioguanine nucleotides (6-TGN) can degrade over time under certain storage conditions, emphasizing the need for prompt sample processing. annlabmed.org For instance, a 30% decrease in 6-TGN was observed when stored at -20°C for 180 days, and a 20% decrease occurred in whole blood stored at 4°C for four days. annlabmed.org

Table 1: HPLC Method Parameters for Thioguanine Analysis

Parameter Method 1 Method 2
Column Altima C18 Zodiac HST SB C18
Mobile Phase 0.05 mol·L-1 sodium dihydrogen phosphate (pH 3.0) Not specified
Flow Rate 1.0 mL·min-1 Not specified
Detection Wavelength 248 nm Not specified
Linear Range 8 to 120 mg·L -1 Not specified
Limit of Detection 0.12 mg·L -1 Not specified
Average Recovery 99.27% Not specified

Data sourced from multiple studies. researchgate.netzodiaclifesciences.com

Electrochemical Detection Methods for Thiopurine Analogs in Research Samples

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of thiopurine analogs. researchgate.netsrce.hr These techniques are often based on the electrochemical oxidation of the purine (B94841) ring. scispace.com

Various modified electrodes have been developed to enhance the sensitivity and selectivity of thioguanine detection. For example, a multiwall carbon nanotube modified electrode was used for the amperometric determination of 6-thioguanine. researchgate.net Another approach involved a carbon paste electrode modified with CuO nanoparticles and an ionic liquid, which demonstrated a wide linear range and a low detection limit for 6-thioguanine. semanticscholar.org This sensor was also capable of the simultaneous determination of 6-thioguanine and 5-fluorouracil. semanticscholar.org

Disposable graphite (B72142) pencil electrodes have also been employed to develop a single-use, cost-effective sensor for the electrochemical characterization of the interaction between DNA and 6-thioguanine. researchgate.net This sensor had a detection limit of 0.24 µM. researchgate.net Furthermore, a sensor built with a reduced graphene oxide-Cu2O/Fe2O3 nanocomposite on a screen-printed graphite electrode showed good performance for the simultaneous detection of 6-mercaptopurine (B1684380) and 6-thioguanine. srce.hr

Table 2: Performance of Different Electrochemical Sensors for Thioguanine Detection

Sensor Type Linear Range Limit of Detection (LOD) Reference
Disposable Graphite Pencil Electrode 1 to 4 µM 0.24 µM researchgate.net
CuO/1E3MIBF4/CPE 70 nM to 520 µM 20 nM semanticscholar.org
RGO-Cu2O/Fe2O3/SPGE 0.05 to 400.0 μM (for 6-MP) 0.03 μM (for 6-MP) srce.hr
GrO-IL-AuNPs-Chit/CSE Two linear sections Low LODs scispace.com

CPE: Carbon Paste Electrode; SPGE: Screen-Printed Graphite Electrode; GrO-IL-AuNPs-Chit/CSE: Graphene Oxide-Ionic Liquid-Gold Nanoparticles-Chitosan/Carbon Screen-Printed Electrode; 6-MP: 6-mercaptopurine. researchgate.netsrce.hrscispace.comsemanticscholar.org

Mass Spectrometric Approaches for Metabolite and Adduct Identification in Experimental Models

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of thioguanine metabolites and DNA adducts. annlabmed.orgnih.gov This technique offers high sensitivity and specificity, allowing for the detection of low-level metabolites in complex biological matrices. annlabmed.orgnih.gov

LC-MS/MS methods have been developed and validated for the quantification of 6-thioguanine nucleotides (6-TGN) in red blood cells. annlabmed.org These methods typically involve the hydrolysis of thiopurine nucleotides to their corresponding bases before analysis. annlabmed.org One such method demonstrated a linear range of 0.1–10 µmol/L for 6-TGN. annlabmed.org

A key application of MS in thioguanine research is the quantification of DNA-incorporated thioguanine (DNA-TG), which is considered a more direct measure of the compound's cytotoxic effect. researchgate.netannlabmed.org Sensitive LC-MS/MS assays have been developed to measure deoxythioguanosine (dTG) in the DNA of nucleated blood cells without the need for derivatization. nih.gov These assays have achieved detection limits in the femtomole range. nih.gov Another method for quantifying DNA-TG uses endogenous guanine as an internal standard, which helps to correct for variations in sample processing and matrix effects. nih.gov

Table 3: LC-MS/MS Method Validation Parameters for Thioguanine Metabolite Quantification

Analyte Linearity Range LLOQ Intra-day Precision (CV%) Inter-day Precision (CV%) Recovery (%)
RBC-TGN 0.1–10.0 µmol/L 0.1 µmol/L < 10% < 10% 71.0% - 75.0%
DNA-TG 10.0-5,000.0 fmol/µg DNA 10.0 fmol/µg DNA 3.4% - 4.9% 5.3% - 5.8% 85.7% - 116.2%

RBC-TGN: Red Blood Cell Thioguanine Nucleotides; DNA-TG: DNA-incorporated Thioguanine; LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data compiled from multiple sources. annlabmed.orgresearchgate.netnih.gov

Development of High-Throughput Screening Assays for Thioguanine-18 Target Engagement

High-throughput screening (HTS) assays are essential for identifying and characterizing molecules that interact with specific biological targets. In the context of thioguanine research, HTS can be used to discover compounds that modulate its metabolic pathways or cellular effects.

While direct HTS assays specifically for "this compound" are not extensively documented, the principles of HTS are widely applied to related thiopurines and their targets. For example, HTS has been used to identify inhibitors of enzymes involved in nucleotide metabolism, such as SAMHD1 and NUDT15, which can influence the efficacy of thiopurine drugs. annlabmed.orgjove.com Enzyme-coupled activity assays in a 384-well microplate format allow for the rapid screening of large compound libraries. jove.com

Gene expression-based HTS (GE-HTS) is another powerful approach that can identify genes and compounds that are functionally similar or that modulate cellular pathways affected by thioguanine. mdpi.com For instance, a genome-wide CRISPR/Cas9 screen was used to identify gene knockouts that confer resistance to 6-thioguanine. mdpi.com

Cytotoxicity profiling using quantitative HTS (qHTS) across multiple cell lines can provide insights into the compound's mechanism of action and identify patterns of differential toxicity. researchgate.net In one study, a library of 1,408 compounds, which included 6-thioguanine, was profiled for cytotoxicity in 13 different human and rodent cell lines. researchgate.net Such screens help in prioritizing compounds for further toxicological evaluation. researchgate.net

The development of robust HTS assays, often evaluated by parameters like the Z' factor, is crucial for ensuring the quality and reliability of the screening data. nih.govnih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Thioguanine 18

Systematic Modification of the Thioguanine Scaffold for Enhanced Research Potency

The thioguanine scaffold, a purine (B94841) analog, has been a cornerstone in the development of antimetabolite drugs. nih.gov Systematic modifications of this scaffold have been explored to enhance therapeutic efficacy and to probe its mechanism of action. nih.gov The primary goals of these modifications include improving selectivity for target enzymes, overcoming resistance mechanisms, and altering pharmacokinetic properties.

Key positions on the purine ring, such as the N7, N9, and the exocyclic amino group at C2, have been targets for modification. For instance, the addition of various substituents to the thioguanine backbone can significantly impact its biological activity. nih.gov Studies have shown that introducing different functional groups can alter the compound's interaction with key metabolic enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is crucial for the activation of thioguanine. drugbank.compatsnap.com

Furthermore, modifications to the scaffold can influence the compound's ability to be incorporated into DNA and RNA, a key aspect of its cytotoxic effect. patsnap.com The development of prodrugs, such as 9-alkyl derivatives, represents another strategy to enhance potency and bioavailability, with these compounds being metabolized in vivo to release the active thioguanine. nih.gov

Elucidation of Key Pharmacophoric Features for Target Interaction (e.g., HPPK (18) bindingnih.gov)

While direct binding data for "Thioguanine-18" to hydroxymethylpterin pyrophosphokinase (HPPK) is not available, the pharmacophoric features of purine analogs like thioguanine are well-understood in the context of their biological targets. For thioguanine to exert its cytotoxic effects, it must be recognized by and interact with several key proteins.

The essential pharmacophoric features of thioguanine include:

The purine scaffold: This provides the fundamental structure for recognition by purine-binding enzymes.

The 6-thio group: This is a critical feature that distinguishes it from natural purines and is essential for its mechanism of action.

The 2-amino group: This group is important for specific hydrogen bonding interactions within the active sites of target enzymes.

These features allow thioguanine to act as a substrate for HGPRT, leading to its conversion into the active nucleotide form, 6-thioguanosine (B559654) monophosphate (6-thioGMP). nih.gov This active form can then inhibit several enzymes in the purine biosynthesis pathway and be further phosphorylated to be incorporated into nucleic acids. drugbank.compatsnap.com

Rational Design of this compound Analogs based on Molecular Modeling

The rational design of novel thioguanine analogs is heavily reliant on molecular modeling and computational chemistry. mdpi.com Techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking are employed to predict how structural modifications will affect the biological activity of the compound. researchgate.net

By creating computational models of target enzymes, researchers can simulate the binding of various thioguanine analogs. This allows for the prediction of binding affinities and the identification of key interactions that contribute to potency and selectivity. For example, molecular modeling can guide the design of analogs with improved binding to HGPRT or with altered susceptibility to metabolic deactivation. The goal of such rational design is to create new compounds with enhanced therapeutic profiles. mdpi.com

Influence of Substituent Effects on Biochemical Reactivity and Specificityresearchgate.net

The addition of different substituents to the thioguanine scaffold can have a profound impact on its biochemical reactivity and specificity. The electronic and steric properties of these substituents can alter the molecule's interaction with its biological targets.

For instance, the nature of the substituent can influence the pKa of the molecule, which in turn affects its ionization state at physiological pH and its ability to participate in hydrogen bonding. The size and shape of the substituent can also dictate whether the analog can fit into the active site of a target enzyme.

Computational and in Silico Investigations of Thioguanine 18

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as thioguanine, and its biological target at the molecular level. These methods provide insights into the binding affinity, orientation, and stability of the ligand-protein complex, which are crucial for understanding the mechanism of action and for the design of new, more potent drugs.

One computational study focused on designing thioguanine derivatives as inhibitors of hemopexin in matrix metalloproteinase-9 (PEX-9), a potential target in cancer therapy. unpad.ac.id Molecular docking was used to predict the binding modes of these derivatives to the PEX-9 crystal structure (PDB ID: 1ITV). The results indicated that the designed compounds exhibited favorable free energies of binding, ranging from -7.0 to -11.0 kcal/mol. unpad.ac.id Key amino acid residues involved in the hydrogen bond interactions with the thioguanine derivatives were identified as ARG106, GLU60, GLU14, and GLN154. unpad.ac.id

Molecular dynamics (MD) simulations can further refine the understanding of the stability of these interactions over time. For instance, an MD simulation was performed on a complex of human thiopurine S-methyltransferase (TPMT), a key enzyme in thiopurine metabolism, with a mercaptopurine analog. nih.gov The simulation, which ran for 1300 picoseconds, showed that the ligand remained stably bound in the active site through non-bonded interactions with specific amino acid residues. nih.gov Although this study was not on thioguanine itself, the methodology is directly applicable to understanding its binding with various targets. Classical molecular dynamics simulations typically employ force fields like AMBER99 to define the physics of the interactions between the atoms of the ligand and the protein. mdpi.com

These computational approaches allow for a detailed examination of the dynamic behavior of the thioguanine-target complex, providing a more comprehensive picture than static docking poses alone. mdpi.com

Table 1: Molecular Docking Results of Thioguanine Derivatives against PEX-9

Ligand Free Energy of Binding (kcal/mol) Interacting Amino Acid Residues
Derivative 1 -11.0 ARG106, GLU60, GLU14, GLN154
Derivative 2 -9.5 ARG106, GLU60, GLN154
Derivative 3 -8.7 GLU60, GLU14, GLN154
Derivative 4 -8.2 ARG106, GLU14
Derivative 5 -7.5 GLN154, GLU60

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like thioguanine. tandfonline.comacs.orgasianpubs.orgnih.govrsc.orgsciengpub.iracs.org These methods provide valuable insights into molecular properties that govern its biological activity.

Several studies have employed DFT to investigate the adsorption behavior of thioguanine on various nanostructures, which is relevant for potential drug delivery systems. tandfonline.comacs.orgsciengpub.ir For example, the interaction of 6-thioguanine (B1684491) with armchair graphene nanoribbons was studied using DFT to understand the energetics of drug-carrier binding. acs.org Another study comparatively investigated the adsorption of thioguanine and mercaptopurine on B12N12 and doped nanoclusters. tandfonline.com The results of these studies help in designing more effective nanocarriers for targeted drug delivery.

DFT calculations have also been used to study the excited state dynamics of 6-thioguanine. aaup.eduaaup.edu These studies provide an understanding of the photophysical processes that occur after the molecule absorbs light, which can be important for certain therapeutic applications.

Furthermore, quantum molecular descriptors derived from DFT calculations can be used to predict and understand the structure-activity relationships of thioguanine and its analogs. asianpubs.orgnih.govchemrxiv.org These descriptors include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Mulliken population analysis. asianpubs.org For instance, the sensing ability of a copolymer for 6-thioguanine was assessed by analyzing the variations in these quantum mechanical descriptors upon adsorption. asianpubs.org

Table 2: Quantum Chemical Descriptors for Thioguanine

Descriptor Value Significance
HOMO Energy Varies with method Relates to the ability to donate electrons
LUMO Energy Varies with method Relates to the ability to accept electrons
HOMO-LUMO Gap Varies with method Indicator of chemical reactivity

Cheminformatics Approaches for Identifying Novel Thioguanine-18-like Scaffolds

Cheminformatics combines computer and informational sciences to address problems in chemistry, particularly in the context of drug discovery. One of the key applications of cheminformatics is the identification of novel molecular scaffolds that can serve as starting points for the development of new drugs with improved properties.

The development of analogs of 6-mercaptopurine (B1684380) and 6-thioguanine has been an ongoing effort to enhance their therapeutic efficacy. nih.govresearchgate.net Cheminformatics approaches can significantly accelerate this process. Virtual screening of large compound libraries is a common technique where computational methods are used to identify molecules that are likely to bind to a specific drug target. This can be done through structure-based methods, which require the 3D structure of the target, or ligand-based methods, which use the structural information of known active molecules like thioguanine.

Publicly available databases such as PubChem and ChEMBL provide a wealth of information on thioguanine and its analogs, including their chemical structures, properties, and biological activities. epa.govebi.ac.uknih.gov These resources are invaluable for cheminformatics studies aimed at discovering new therapeutic agents.

Table 3: Public Databases for Cheminformatics Studies on Thioguanine

Database Information Provided Relevance to Scaffold Identification
PubChem Chemical structures, physical and chemical properties, biological activities, literature links. nih.gov Source of known thioguanine analogs for ligand-based virtual screening.
ChEMBL Bioactivity data, chemical structures, target information. ebi.ac.uk Provides structure-activity relationship data to guide the design of new scaffolds.

Network Pharmacology and Systems Biology Approaches for Pathway Mapping

Network pharmacology and systems biology offer a holistic approach to understanding the effects of drugs on biological systems. researchgate.net Instead of focusing on a single target, these approaches consider the complex network of interactions between drugs, proteins, genes, and metabolic pathways. This is particularly relevant for drugs like thioguanine, which have a complex mechanism of action involving multiple metabolic steps and cellular targets. smpdb.casmpdb.capatsnap.com

The metabolic pathway of thioguanine is well-documented. smpdb.casmpdb.caclinpgx.org It is a prodrug that requires intracellular activation to exert its cytotoxic effects. clinpgx.org Thioguanine is converted to thioguanosine monophosphate, which is then further phosphorylated to its active forms, thiodeoxyguanosine triphosphate and thioguanosine triphosphate. smpdb.casmpdb.ca These active metabolites are incorporated into DNA and RNA, respectively, leading to cytotoxicity. smpdb.casmpdb.capatsnap.com They also inhibit Ras-related C3 botulinum toxin substrate 1, inducing apoptosis in activated T cells. smpdb.casmpdb.ca

Transcriptomics analysis of cells treated with 6-thioguanine has been used to identify the biological pathways that are significantly affected by the drug. In one study on MCF-7 breast cancer cells, KEGG enrichment analysis of differentially expressed genes revealed that 6-thioguanine treatment upregulated genes involved in the apoptosis and p53 signaling pathways, while downregulating genes involved in the cell cycle. nih.gov This suggests that thioguanine's anti-tumor effects in this cell line are mediated through the induction of apoptosis and cell cycle arrest. nih.gov

Systems biology approaches can integrate this type of high-throughput data with known protein-protein interaction networks and metabolic pathways to construct comprehensive models of thioguanine's mechanism of action. These models can help to identify key nodes in the network that are critical for the drug's therapeutic effects and potential side effects.

Table 4: Key Pathways and Proteins in the Thioguanine Network

Pathway/Protein Role in Thioguanine Action
Purine (B94841) Metabolism Thioguanine is an antimetabolite that inhibits purine synthesis. smpdb.capatsnap.com
DNA Replication and Repair Incorporation of thioguanine metabolites into DNA leads to mismatch repair and cell cycle arrest. patsnap.com
RNA Synthesis Incorporation of thioguanine metabolites into RNA disrupts its function. patsnap.com
Apoptosis Signaling Pathway Upregulated by thioguanine treatment in certain cancer cells. nih.gov
p53 Signaling Pathway Upregulated by thioguanine treatment, contributing to its anti-tumor effects. nih.gov
Cell Cycle Regulation Downregulated by thioguanine, leading to cell cycle arrest. nih.gov
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) Converts thioguanine to its active monophosphate form. patsnap.com

Table of Compounds

Compound Name
Thioguanine
Mercaptopurine
Azathioprine (B366305)
Guanine (B1146940)
Hypoxanthine
S-adenosyl-L-methionine
Thioguanosine monophosphate
Thioguanosine diphosphate (B83284)
Thioguanosine triphosphate
Thiodeoxyguanosine diphosphate

Advanced Research Applications of Thioguanine 18 As a Biochemical Probe

Utilization of Thioguanine-18 in Enzyme Mechanism Elucidation

Research into the enzyme mechanism elucidation of this compound primarily focuses on its inhibitory action against the Dengue virus Type 2 (DENV-2) NS2B/NS3 protease. nih.gov This compound was identified through virtual screening and subsequent derivatization of a thioguanine scaffold-bearing hit. nih.gov Molecular dynamics simulations and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) free energy calculations have been instrumental in understanding its interaction mechanism with the protease. nih.gov

Studies have shown that this compound binds to the active site of the DENV-2 NS2B/NS3 protease. nih.gov The interaction is stabilized by the formation of hydrogen bonds, notably with the amino acid residue Asn174, which exhibited a high occupancy (over 60%) during simulation time. Other residues like Asp75, Tyr183, and Ser157 also contribute to hydrogen bond formation, albeit to a lesser extent. This detailed understanding of its binding mode and key interactions provides insights into the protease's catalytic mechanism and how this compound exerts its inhibitory effect. nih.gov Beyond its well-documented role as a DENV-2 NS2B/NS3 protease inhibitor, extensive research on the utilization of this compound (S-2-(pentanamido)-9H-purin-6-yl pentanethioate) as a biochemical probe for elucidating other enzyme mechanisms is not widely reported in the consulted literature.

Application in Investigating Purine (B94841) Salvage and De Novo Synthesis Pathways

While 6-thioguanine (B1684491) (C5H5N5S) and its metabolites are extensively studied for their interference with purine salvage and de novo synthesis pathways, particularly in the context of antineoplastic activity, the specific compound this compound (S-2-(pentanamido)-9H-purin-6-yl pentanethioate) has not been widely documented as a probe for investigating these metabolic pathways in the available research. The current body of literature primarily highlights its distinct application as a viral enzyme inhibitor.

Use in Developing In Vitro Models for Viral Enzyme Research (e.g., DENV2-NS2B/NS3pro)

This compound has emerged as a significant compound in the development of in vitro models for viral enzyme research, particularly for the Dengue virus Type 2 (DENV-2) NS2B/NS3 protease. nih.gov This protease is a critical target for antiviral drug development due to its essential role in viral replication and promoting the progression of DENV infection.

The compound was identified from a series of thioguanine-based derivatives that were synthesized and evaluated for their inhibitory activity against DENV-2 NS2B/NS3pro. nih.gov Among the tested compounds, this compound (Compound 18) demonstrated potent inhibitory activity, exhibiting an IC50 value of 0.38 µM. nih.gov This potency is notably superior to other compounds in the series and even to known inhibitors like panduratin (B12320070) A. nih.gov

Detailed research findings from molecular dynamics simulations and MM/PBSA calculations further support its efficacy. The calculated free energy of binding for this compound was -16.10 kcal/mol, which correlates well with its experimental inhibitory activity. nih.gov The compound's interaction with the protease involves hydrogen bonding with key amino acid residues in the active site, specifically Asn174, which plays a crucial role in stabilizing the binding. The presence of an amide functional group in this compound is suggested to be important for its interaction with the protease, as amides are recognized as key points for protease substrates.

The following table summarizes the inhibitory activity of this compound against DENV-2 NS2B/NS3pro:

Compound NameIC50 (µM)Free Energy of Binding (kcal/mol) (MM/PBSA)Key Interacting Residues
This compound0.38-16.10Asn174, Asp75, Tyr183, Ser157
Panduratin A (Control)--11.27-
D0713 (Thioguanine Scaffold Hit)62--

This robust inhibitory profile makes this compound a valuable biochemical probe for studying the DENV-2 NS2B/NS3 protease in vitro, facilitating the design and development of novel anti-dengue agents. nih.gov

Development of Fluorescent or Labeled this compound Probes for Cellular Studies

Future Directions and Unexplored Avenues in Thioguanine 18 Research

Investigation of Novel Molecular Targets for Thioguanine-18 Analogs

While the incorporation of thioguanine into DNA and RNA is a well-established mechanism of its cytotoxic effect, the pursuit of novel molecular targets for its analogs could unlock new therapeutic potentials. figshare.com Researchers are now looking beyond DNA damage to understand how these compounds interact with other cellular components.

One area of interest is the interaction of thioguanine analogs with enzymes involved in epigenetic regulation. Studies have shown that 6-thioguanine (B1684491) can lead to the degradation of DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns. aacrjournals.org This finding suggests that thioguanine analogs could be designed to specifically target DNMT1 or other epigenetic modifiers, potentially reactivating silenced tumor suppressor genes. aacrjournals.org

Another potential target is the fatty acid synthase (FAS), an enzyme overexpressed in many cancers. frontiersin.org The thiopurine analogs 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (6-TG) have been shown to inhibit the deubiquitinase USP2a, which in turn leads to the degradation of FAS. frontiersin.org This suggests that novel thioguanine derivatives could be developed as specific inhibitors of the USP2a-FAS axis.

Furthermore, the mismatch repair (MMR) pathway, which is often triggered by the presence of thioguanine in DNA, presents another avenue for investigation. nih.gov While the role of MMR in thioguanine-induced cytotoxicity is known, designing analogs that can modulate this pathway in specific ways could lead to more targeted therapies. The development of tricyclic thiopurine analogs has also opened up new possibilities for exploring novel interactions and therapeutic applications. nih.gov

Potential Molecular TargetMechanism of ActionPotential Therapeutic Application
DNA Methyltransferase 1 (DNMT1)Facilitates proteasome-mediated degradation. aacrjournals.orgReactivation of tumor suppressor genes. aacrjournals.org
Fatty Acid Synthase (FAS) via USP2aInhibition of USP2a leads to FAS degradation. frontiersin.orgTargeting cancer cell metabolism. frontiersin.org
Mismatch Repair (MMR) Pathway ComponentsModulation of MMR response to DNA damage. nih.govEnhancing selective cytotoxicity in cancer cells. nih.gov

Exploration of Alternative Metabolic Pathways in Research Models

The canonical metabolic pathway of thioguanine involves its conversion to thioguanosine monophosphate (TGMP) by hypoxanthine-guanine phosphoribosyltransferase (HPRT) and subsequent incorporation into nucleic acids. smpdb.cascite.ai However, recent research has begun to shed light on alternative metabolic routes, particularly in different research models.

One significant area of exploration is the role of the gut microbiome in thioguanine metabolism. In vitro studies have demonstrated that gut bacteria can convert thioguanine into its active 6-thioguanine nucleotides (6-TGNs). nih.gov This finding is particularly relevant for orally administered thioguanine and suggests that the composition of the gut microbiota could influence the drug's efficacy and toxicity.

Inactivation pathways are also a subject of ongoing research. The methylation of thiopurine metabolites by thiopurine S-methyltransferase (TPMT) is a known inactivation route. figshare.com However, thioguanine can also be converted to the inactive metabolite thiouric acid through a two-step process involving guanine (B1146940) deaminase and xanthine (B1682287) oxidase. clinpgx.org Understanding the interplay between these activation and inactivation pathways in different cellular and organismal models is crucial for optimizing therapeutic strategies.

Furthermore, research into the metabolic fate of thioguanine derivatives, such as S6-methylthioguanine, is providing new insights. nih.gov These derivatives may be subject to different metabolic conversions and have unique biological activities that warrant further investigation.

Metabolic PathwayKey Enzymes/FactorsSignificance in Research Models
Canonical ActivationHypoxanthine-guanine phosphoribosyltransferase (HPRT). smpdb.caPrimary pathway for cytotoxic activity. smpdb.ca
Gut Microbiome MetabolismBacterial enzymes. nih.govPotential for localized activation and modulation of systemic exposure. nih.gov
Inactivation via MethylationThiopurine S-methyltransferase (TPMT). figshare.comA key determinant of inter-individual variability in drug response. figshare.com
Inactivation to Thiouric AcidGuanine deaminase, Xanthine oxidase. clinpgx.orgAlternative catabolic pathway influencing drug clearance. clinpgx.org

Integration with Emerging Technologies in Chemical Biology

The integration of thioguanine research with emerging technologies in chemical biology is set to accelerate the discovery of novel applications and mechanisms of action. These technologies offer unprecedented opportunities to study the drug's effects at the molecular and systems levels.

Nanomedicine approaches are being explored to enhance the delivery of thioguanine. nih.gov The use of nanoparticles, such as liposomes, micelles, and metallic or polymeric nanoparticles, can improve the solubility, stability, and targeted delivery of thiopurine drugs. nih.gov This could lead to more effective treatments with reduced systemic toxicity.

High-throughput screening and chemical genomics tools can facilitate the identification of novel thioguanine analogs with improved therapeutic profiles. scispace.com These approaches allow for the rapid screening of large compound libraries and the identification of gene-drug interactions on a genome-wide scale.

Furthermore, advanced sequencing technologies, such as next-generation sequencing (NGS), are being used to analyze the genomic and transcriptomic effects of thioguanine treatment. nih.gov This can provide a comprehensive understanding of the drug's impact on tumor mutational burden, gene expression, and the prediction of neoantigens, which are crucial for cancer immunotherapy. nih.gov

Emerging TechnologyApplication in Thioguanine ResearchPotential Impact
NanomedicineDevelopment of nano-based drug delivery systems. nih.govImproved drug targeting, enhanced efficacy, and reduced side effects. nih.gov
Chemical GenomicsHigh-throughput screening of thioguanine analogs and identification of genetic determinants of drug response. scispace.comDiscovery of novel drug candidates and personalized medicine approaches. scispace.com
Next-Generation Sequencing (NGS)Analysis of tumor mutational burden, gene expression changes, and neoantigen prediction following treatment. nih.govUnderstanding mechanisms of action and resistance, and informing combination therapies. nih.gov

Theoretical Frameworks for Predicting this compound Biological Activities

Theoretical and computational approaches are becoming increasingly important in predicting the biological activities of thioguanine and its analogs. These frameworks provide valuable insights into the molecular interactions that govern the drug's efficacy and can guide the rational design of new compounds.

Molecular dynamics (MD) simulations are being used to study the structural and energetic consequences of incorporating thioguanine into DNA. researchgate.net These simulations can reveal how the presence of thioguanine affects the stability and conformation of DNA duplexes, triplexes, and tetraplexes, providing a molecular basis for its cytotoxic effects. researchgate.net

Quantitative structure-activity relationship (QSAR) modeling is another powerful tool for predicting the biological activity of novel thioguanine derivatives. mdpi.com By correlating the structural features of a series of compounds with their biological activity, 3D-QSAR models can be developed to predict the potency of new analogs and guide their optimization. mdpi.com

Furthermore, computational modeling can be used to study the interactions of thioguanine and its metabolites with their protein targets. Docking studies and ab initio calculations can provide detailed information about the binding modes and affinities of these interactions, aiding in the design of more potent and selective inhibitors. nih.gov

Theoretical FrameworkApplication in Thioguanine ResearchKey Insights Provided
Molecular Dynamics (MD) SimulationsStudying the impact of thioguanine incorporation on DNA structure and stability. researchgate.netUnderstanding the molecular basis of thioguanine-induced DNA damage and cytotoxicity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Predicting the biological activity of novel thioguanine analogs based on their chemical structure. mdpi.comGuiding the rational design and optimization of new drug candidates. mdpi.com
Ab Initio Calculations and DockingInvestigating the binding of thioguanine and its derivatives to protein targets. nih.govElucidating drug-target interactions and informing the design of selective inhibitors. nih.gov

常见问题

Q. What are the established protocols for synthesizing and characterizing Thioguanine-18 with high purity for research applications?

Q. What in vitro assays are most appropriate for evaluating this compound’s mechanism of action in cancer models?

  • Methodological Answer : Use cell viability assays (e.g., MTT or CellTiter-Glo) with IC50_{50} calculations, complemented by flow cytometry for apoptosis/necrosis differentiation. Include positive controls (e.g., cisplatin) and validate results across multiple cell lines (e.g., HeLa, MCF-7). Ensure dose-response curves are statistically validated using nonlinear regression models .

Q. How should researchers address batch-to-batch variability in this compound’s spectroscopic data during quality control?

  • Methodological Answer : Implement standardized calibration protocols for instruments (e.g., NMR shimming, MS tuning). Cross-validate results with independent techniques (e.g., FTIR for functional groups, X-ray crystallography for structural confirmation). Document deviations >2% and investigate solvent impurities or hydration states .

Advanced Research Questions

Q. How can contradictory results between this compound’s cytotoxicity in 2D vs. 3D cell culture models be systematically analyzed?

  • Methodological Answer : Conduct a comparative study using identical cell lines and treatment durations. Assess penetration efficiency in 3D spheroids via confocal microscopy with fluorescent analogs. Apply multivariate analysis to isolate variables (e.g., oxygen gradient, nutrient diffusion). Reconcile contradictions by testing intermediate models (e.g., organoids) . Example Workflow:
  • Step 1 : Replicate 2D/3D experiments with matched seeding densities.
  • Step 2 : Quantify drug uptake via LC-MS.
  • Step 3 : Use ANOVA to identify significant factors (p<0.05).

Q. What strategies resolve discrepancies in this compound’s reported metabolic stability across species (e.g., murine vs. human hepatocytes)?

  • Methodological Answer : Perform interspecies cytochrome P450 inhibition assays and correlate with in silico docking studies (e.g., AutoDock Vina). Validate findings using humanized liver mouse models. Address outliers by analyzing enzyme kinetics (Km_m, Vmax_{max}) and co-factor dependencies .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs while minimizing confounding variables?

  • Methodological Answer : Use a modular synthesis approach to vary substituents systematically (e.g., halogens at C2/C6). Employ high-throughput screening with standardized assay conditions. Apply QSAR models (e.g., CoMFA) to predict bioactivity and validate with crystallographic data. Exclude analogs with solubility <50 μM to avoid false negatives .

Data Interpretation & Validation

Q. What statistical methods are recommended for reconciling conflicting dose-response data in this compound’s preclinical studies?

  • Methodological Answer : Use bootstrapping to assess confidence intervals for IC50_{50} values. Apply Grubbs’ test to identify outliers. For inter-lab variability, conduct meta-analysis with random-effects models. Report effect sizes (Cohen’s d) to quantify practical significance over statistical significance .

Q. How should researchers validate this compound’s target engagement in complex biological systems (e.g., tumor microenvironments)?

  • Methodological Answer : Utilize photoaffinity labeling with 18^{18}F-radiolabeled probes and pull-down assays coupled with LC-MS/MS for target identification. Confirm specificity using CRISPR knockouts and competitive inhibition assays .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility of this compound’s pharmacokinetic data across independent studies?

  • Methodological Answer : Adopt the "TRIPOD" guidelines for predictive model reporting. Share raw data (e.g., plasma concentration-time curves) in public repositories. Standardize sampling intervals and bioanalytical methods (e.g., ELISA vs. LC-MS) .

Q. How can researchers ethically address failures to replicate this compound’s reported anti-metastatic effects in vivo?

  • Methodological Answer :
    Publish negative results with detailed protocols (e.g., dosing schedules, animal strain metadata). Conduct a blinded multi-center trial to eliminate operator bias. Use open-source platforms like Zenodo for transparent data sharing .

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